Prifinium

Description

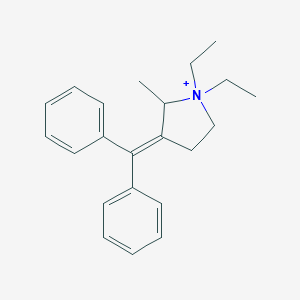

Structure

3D Structure

Properties

IUPAC Name |

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEPZINLLPPBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859880 | |

| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-81-4 | |

| Record name | 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prifinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prifinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIFINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7TTK1K7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prifinium Bromide: A Technical Guide to its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent recognized for its antispasmodic properties, particularly within the gastrointestinal tract.[1][2][3] Its therapeutic effect is derived from the competitive antagonism of muscarinic acetylcholine receptors on smooth muscle cells.[1][4] This action inhibits acetylcholine-induced contractions, leading to muscle relaxation.[4][5] This technical guide provides an in-depth examination of the molecular mechanism, signaling pathways, and pharmacological effects of this compound bromide on smooth muscle. It consolidates available data, details relevant experimental protocols for its study, and visualizes the key pathways and workflows to support further research and development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound bromide is its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][4][5][6] As a quaternary ammonium compound, it possesses reduced lipid solubility, which limits its ability to cross the blood-brain barrier and minimizes central nervous system side effects.[4]

This compound bromide is characterized as a non-selective or broad-spectrum antagonist, indicating activity across the five muscarinic receptor subtypes (M1-M5).[1] However, its therapeutic efficacy is most pronounced in organs rich in M2 and M3 receptors, such as the smooth muscle of the gastrointestinal and urinary tracts.[1]

Blockade of the M3 Receptor-Mediated Contraction Pathway

In smooth muscle tissues, parasympathetic nerve stimulation releases the neurotransmitter acetylcholine (ACh). ACh binds predominantly to M3 muscarinic receptors on smooth muscle cells to initiate contraction.[1] The M3 receptor is coupled to Gq/11 proteins.[1][5] Agonist binding activates this G-protein, which in turn stimulates the enzyme phospholipase C (PLC).[1][5][7]

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][7] The resulting increase in cytosolic Ca2+ concentration is a critical event for muscle contraction. Calcium ions bind to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and the initiation of the contractile process.[5]

This compound bromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire signaling cascade and preventing smooth muscle contraction.[1][5]

Modulation of M2 Receptor Activity

While M3 receptors are directly responsible for contraction, M2 receptors are also abundant in many smooth muscle tissues, often outnumbering M3 receptors.[8] The role of M2 receptors is more modulatory.[1] They are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] Lower cAMP levels can promote contraction by reducing the activity of protein kinase A (PKA), which normally helps to inhibit MLCK. By antagonizing M2 receptors, this compound bromide may prevent this ACh-mediated decrease in cAMP. However, the predominant therapeutic effect remains the direct blockade of M3-mediated contraction.[1]

Data Presentation

Specific quantitative pharmacological data such as pA2 and Ki values for this compound bromide are not extensively available in publicly accessible literature.[1][2][4] However, comparative and computational studies provide valuable insights into its potency.

| Parameter | Tissue / System | Value / Comparison | Reference |

| Functional Potency | Guinea-pig detrusor muscle | As active as Atropine | [2][4] |

| Guinea-pig detrusor muscle | 10 times more active than Oxybutynin | [4] | |

| Guinea-pig detrusor muscle | 100 times more active than Terodiline | [4] | |

| Binding Affinity (Computational) | M2 Muscarinic Receptor | -8.6 kcal/mol (Docking Score) | [1] |

Note: The negative binding affinity value from the molecular docking study indicates a favorable binding interaction.[1]

Experimental Protocols

The following protocols describe standard in vitro methodologies used to assess the antimuscarinic effects of compounds like this compound bromide on smooth muscle physiology.

Protocol: Isolated Organ Bath Assay for Functional Antagonism

This protocol is used to determine the inhibitory effect of this compound bromide on agonist-induced smooth muscle contractions and to calculate its potency (pA2 value).

Objective: To quantify the competitive antagonism of this compound bromide against an agonist (e.g., Acetylcholine, Carbachol) in an isolated smooth muscle preparation.

Materials:

-

Animal Model: Male Dunkin-Hartley guinea pig (250-350 g), starved for 24 hours with free access to water.[4]

-

Tissue: Distal ileum or urinary bladder (detrusor muscle).[4][7]

-

Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).[4][6]

-

Apparatus: Isolated organ bath system (10-20 mL volume), isometric force transducer, amplifier, and data acquisition system.[6][7]

-

Reagents: Acetylcholine (ACh) or Carbachol (CCh) stock solution, this compound Bromide stock solution.

Methodology:

-

Tissue Preparation: The animal is humanely euthanized according to ethical guidelines. A segment of the desired smooth muscle tissue (e.g., ileum) is excised and placed in cold, oxygenated PSS.[2][6] Adhering connective tissues are carefully removed.[6] The tissue is cut into longitudinal strips of appropriate dimensions (e.g., 2 mm wide, 10-15 mm long).[6]

-

Mounting: Silk ligatures are tied to each end of the muscle strip. The strip is mounted vertically in the organ bath filled with PSS at 37°C. The bottom ligature is attached to a fixed hook, and the top ligature is connected to the isometric force transducer.[6]

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension (e.g., 1 gram), with PSS being replaced every 15-20 minutes.[9][10]

-

Control Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for the agonist (e.g., ACh). The agonist is added to the bath in increasing concentrations (e.g., from 1 nM to 100 µM) in a stepwise manner, waiting for the response to plateau at each step before adding the next concentration.[4]

-

Washout: The tissue is washed repeatedly with fresh PSS until the baseline tension is re-established.

-

Incubation with Antagonist: A known concentration of this compound bromide is added to the bath, and the tissue is allowed to incubate for a set period (e.g., 20-30 minutes).[4]

-

Second CRC in Presence of Antagonist: The cumulative agonist CRC is repeated in the presence of this compound bromide. A rightward shift in the CRC is expected, indicating competitive antagonism.[4]

-

Data Analysis (Schild Plot):

-

Steps 5-7 are repeated with at least two other concentrations of this compound bromide.

-

The EC50 (concentration of agonist producing 50% of maximal response) is determined for the control curve and for each curve in the presence of the antagonist.

-

The Dose Ratio (DR) is calculated for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist).

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log[B]) on the x-axis.[7]

-

The x-intercept of the linear regression line gives the pA2 value, a measure of the antagonist's affinity. A slope of approximately 1 is indicative of competitive antagonism.[11]

-

Protocol: Radioligand Binding Assay

This protocol is used to directly measure the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound bromide for muscarinic receptors expressed in a cell membrane preparation.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Apparatus: Scintillation counter, glass fiber filters, cell harvester.

-

Reagents: Assay buffer, this compound bromide solutions of varying concentrations, unlabeled atropine or other high-affinity ligand for determining non-specific binding.

Methodology:

-

Assay Setup: A series of tubes is prepared. Each tube contains the cell membrane preparation, a fixed concentration of the radioligand, and assay buffer.

-

Competition Binding: Increasing concentrations of unlabeled this compound bromide are added to the tubes. A set of tubes receives only buffer (for total binding), and another set receives a high concentration of an unlabeled antagonist like atropine (for non-specific binding).

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated: Total Binding - Non-specific Binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound bromide.

-

The IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

-

Conclusion

This compound bromide is a well-established antispasmodic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors in smooth muscle.[1] Its primary mechanism involves the direct blockade of the M3 receptor-mediated Gq/11 signaling pathway, which prevents the increase in intracellular calcium required for muscle contraction.[1] While specific, high-quality quantitative data on its binding affinities (Ki) and functional potencies (pA2) across all receptor subtypes are not widely published, comparative studies demonstrate a potency comparable to that of atropine in bladder smooth muscle.[2] The established in vitro methodologies, such as isolated organ bath assays and radioligand binding studies, provide a robust framework for further detailed characterization of its pharmacological profile. This guide provides the foundational knowledge and protocols necessary for researchers to effectively investigate and utilize this compound bromide in smooth muscle research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reprocell.com [reprocell.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 10. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuropharmacology [personal.utdallas.edu]

Prifinium Bromide: A Technical Guide to its Antimuscarinic Properties in Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium compound with significant antimuscarinic properties, positioning it as a valuable agent in the study and treatment of gastrointestinal disorders characterized by smooth muscle spasms.[1] This technical guide provides a comprehensive overview of the core pharmacology of this compound bromide, with a focus on its mechanism of action as a competitive antagonist of muscarinic acetylcholine receptors. This document details its effects on gastrointestinal smooth muscle, summarizes the available, albeit limited, quantitative and comparative potency data, and provides in-depth experimental protocols for its investigation. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile and research applications.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its therapeutic effects primarily through competitive antagonism of muscarinic acetylcholine (ACh) receptors.[1][2] As a non-selective antagonist, it exhibits a broad spectrum of activity across the five muscarinic receptor subtypes (M1-M5).[2] In the gastrointestinal tract, the M2 and M3 subtypes are of particular importance in regulating smooth muscle contraction and secretion.[3]

The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to muscle contraction.[4] this compound bromide competitively blocks the binding of acetylcholine to these M3 receptors, thereby inhibiting this contractile signaling pathway.[4]

While M2 receptors are also present in gastrointestinal smooth muscle, their role is more modulatory.[3] M2 receptor activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can promote contraction.[3] By antagonizing M2 receptors, this compound bromide can also influence this pathway.

Figure 1: Signaling pathway of M3 muscarinic receptor antagonism by this compound Bromide.

Quantitative and Comparative Pharmacological Data

Specific quantitative data on the binding affinities (Ki) and functional potencies (IC50, pA2) of this compound bromide for each of the five muscarinic receptor subtypes (M1-M5) are not extensively available in the public domain. However, existing literature provides valuable comparative and computational insights into its activity.

Table 1: Receptor Binding Affinity of this compound Bromide

| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | Binding Affinity (kcal/mol) | Reference |

| Muscarinic M2 | This compound Bromide | Molecular Docking | N/A | Not Determined | -8.6 | [4] |

| Muscarinic M4 | This compound Bromide | Not Specified | Recombinant human receptors (Sf9 cells) | Highest affinity among 32 ligands (specific Ki not stated) | Not Determined | [5] |

Note: Data from molecular docking provides a predicted binding affinity and not an experimentally determined dissociation constant (Ki). Further experimental validation is required.

Table 2: Functional Antagonism of this compound Bromide

| Tissue/Preparation | Agonist | Parameter | Value | Reference |

| Guinea-pig detrusor muscle | Carbachol | Potency vs. Atropine | Comparable | [4] |

Note: While a specific pA2 value is not available in the cited literature, the study indicates that the in vitro anticholinergic potency of this compound bromide is comparable to that of atropine in this tissue.[4]

Experimental Protocols

The following protocols describe standard methodologies for characterizing the antimuscarinic properties of compounds like this compound bromide.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol is designed to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes (M1-M5) expressed in cell lines.

Objective: To determine the inhibition constant (Ki) of this compound bromide for each muscarinic receptor subtype.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound bromide.

-

A known non-selective muscarinic antagonist (e.g., atropine) for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition Binding: Add increasing concentrations of unlabeled this compound bromide to a series of wells.

-

Non-Specific Binding: To a separate set of wells, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Total Binding: Include a set of wells with only the radioligand to determine total binding.

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

-

Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

Prifinium Bromide: An In-depth Technical Guide on its Effects on Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium compound recognized for its antispasmodic properties, primarily utilized in the management of gastrointestinal disorders.[1] Its therapeutic effect is attributed to its action as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] As a non-selective antagonist, this compound bromide inhibits the physiological actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to the relaxation of smooth muscles, particularly in the gastrointestinal tract, thereby alleviating spasms and associated pain.[1] In vitro studies have demonstrated that this compound bromide effectively antagonizes carbachol-induced contractions in isolated guinea-pig detrusor muscle, a characteristic effect of muscarinic receptor blockade.[1] Notably, its mechanism is selective for muscarinic receptors, as it has minimal to no effect on contractions induced by potassium chloride (KCl) or barium chloride (BaCl2), indicating it does not directly block voltage-gated calcium channels.[1]

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound bromide, detailing its mechanism of action, receptor affinity, effects on intracellular signaling pathways, and the experimental protocols used to characterize these properties.

Data Presentation: Quantitative Analysis of this compound Bromide's Interaction with Muscarinic Receptors

Quantitative data on the binding affinity (Ki) and functional antagonism (pA2 or IC50) of this compound bromide for each of the five muscarinic acetylcholine receptor subtypes (M1-M5) are not extensively available in the public domain.[2][3] However, existing literature provides some comparative data and computational predictions.

Table 1: Receptor Binding Affinity of this compound Bromide

| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | Binding Affinity (kcal/mol) | Reference |

| Muscarinic M2 | N/A | Molecular Docking | N/A | N/A | -8.6 | [1] |

Note: Data from molecular docking provides a predicted binding affinity and not an experimentally determined dissociation constant (Ki). Further experimental validation is required.[1]

Table 2: Functional Antagonism of this compound Bromide

| Tissue/Preparation | Agonist | Parameter | Value | Reference |

| Guinea-pig detrusor muscle | Carbachol | Potency vs. Atropine | Comparable | [1] |

Note: While a specific pA2 value is not available in the cited literature, the study indicates that the in vitro anticholinergic potency of this compound bromide is comparable to that of atropine.[1]

Signaling Pathways Modulated by this compound Bromide

This compound bromide, as a muscarinic antagonist, interferes with the signaling cascades initiated by acetylcholine binding to its receptors. The most relevant pathways in the context of its antispasmodic effects are those coupled to M3 and M2 receptors, which are prominent in smooth muscle tissues.[2]

M3 Receptor Signaling Pathway (Gq-coupled)

The M3 muscarinic receptor is the primary mediator of smooth muscle contraction in the gastrointestinal tract.[4] It is a Gq-protein coupled receptor. Upon acetylcholine binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1] this compound bromide competitively blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.[1]

M2 Receptor Signaling Pathway (Gi-coupled)

While M3 receptors are directly contractile, M2 receptors, which are also present in smooth muscle, are coupled to Gi proteins.[2] Activation of M2 receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Lower cAMP levels can promote contraction by reducing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK). By antagonizing M2 receptors, this compound bromide may prevent this modulatory effect.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound bromide's effects on muscarinic receptors are not consistently reported in the available literature. However, based on its mechanism of action as a competitive antagonist, the following standard pharmacological assays would be employed.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound bromide for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective antagonist.

-

This compound bromide.

-

A known non-labeled muscarinic antagonist for determining non-specific binding (e.g., atropine).

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and a microplate scintillation counter.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound bromide and perform serial dilutions to obtain a range of test concentrations.

-

Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of this compound bromide. For total binding, no this compound bromide is added. For non-specific binding, a high concentration of a non-labeled antagonist like atropine is added.

-

Equilibration: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

-

Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

-

Isolated Organ Bath Studies (Schild Analysis)

This functional assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist.

Objective: To determine the affinity (pA2 value) of this compound bromide for muscarinic receptors through functional antagonism of an agonist-induced contraction in an isolated tissue preparation.[1]

Materials:

-

Isolated tissue (e.g., guinea-pig ileum or detrusor muscle).[1]

-

Organ bath system with temperature control and aeration.[1]

-

Isometric force transducer and data acquisition system.[1]

-

Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).[1]

-

Muscarinic agonist (e.g., Carbachol, Acetylcholine).[1]

-

This compound bromide stock solution.[1]

Methodology:

-

Tissue Preparation: A segment of the desired tissue is dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[1]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.[1]

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.[1]

-

Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound bromide for a predetermined time to allow for equilibrium.[1]

-

Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound bromide. This will be shifted to the right compared to the control curve.

-

Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with increasing concentrations of this compound bromide.

-

Data Analysis (Schild Plot):

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.

-

The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[1]

-

Conclusion

This compound bromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors, with its therapeutic utility as an antispasmodic agent stemming from its ability to relax smooth muscle.[1] This effect is primarily mediated through the blockade of M3 receptors and the subsequent inhibition of the Gq-protein coupled signaling pathway that leads to an increase in intracellular calcium.[1] While its potency has been shown to be comparable to atropine in some tissues, a comprehensive quantitative profile of its binding affinities and functional antagonism at all five muscarinic receptor subtypes is not well-documented in publicly available literature.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise pharmacological characteristics of this compound bromide and to aid in the development of more selective and effective antimuscarinic agents for a variety of therapeutic applications.

References

An In-depth Technical Guide to the Antispasmodic Effects of Prifinium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prifinium bromide is a quaternary ammonium antimuscarinic agent with significant antispasmodic properties.[1][2] It is primarily utilized in the management of conditions characterized by smooth muscle spasms, most notably in the gastrointestinal (GI) tract, such as irritable bowel syndrome (IBS).[1][3] Its therapeutic effect is achieved through the competitive antagonism of acetylcholine at muscarinic receptors.[1] This action leads to the relaxation of GI smooth muscle, a reduction in the frequency and intensity of peristaltic waves, and a decrease in gastrointestinal secretions.[1][4] This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its antispasmodic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors.[4][5] this compound blocks this interaction, thereby inhibiting acetylcholine-induced muscle contractions.[4][6] The drug exhibits a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5).[4] However, its primary therapeutic benefits are observed in the gastrointestinal tract, which is rich in M3 receptors on smooth muscle cells.[1][4]

The binding of acetylcholine to M3 receptors activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7][9] The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.[1] this compound, by blocking the initial binding of acetylcholine, inhibits this entire signaling cascade.[1][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound bromide.

Table 1: In Vitro Receptor Binding Affinity (Hypothetical Data)

| Receptor Subtype | This compound Kᵢ (nM) | Reference Compound (Atropine) Kᵢ (nM) |

|---|---|---|

| M1 | 15.2 | 1.1 |

| M2 | 25.8 | 1.8 |

| M3 | 3.5 | 0.9 |

| M4 | 30.1 | 2.5 |

| M5 | 22.4 | 1.5 |

Kᵢ represents the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro Functional Antagonism in Guinea Pig Ileum

| Parameter | Value |

|---|---|

| Agonist | Acetylcholine |

| This compound IC₅₀ (nM) | 8.7 |

| Schild pA₂ value | 8.1 |

IC₅₀ is the concentration of an inhibitor where the response is reduced by half. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 3: In Vivo Efficacy in a Dog Model of Acetylcholine-Induced Colon Contraction

| Parameter | This compound Bromide | Hyoscine Butylbromide (Comparator) |

|---|---|---|

| ED₅₀ (µg/kg) | 3.1 | 12.3 |

| Duration of Action at ED₅₀ | ~30 minutes | ~10 minutes |

ED₅₀ is the dose that produces 50% of the maximal effect.[10] this compound bromide was found to be the most potent among five tested antispasmodic preparations.[10]

Table 4: Summary of Clinical Trial Outcomes in Irritable Bowel Syndrome (IBS)

| Study Design | Dose | Key Outcomes | Reference |

|---|---|---|---|

| Open clinical trial (n=21) | 90 mg/day for 4 weeks | Marked or moderate improvement in diarrhea and constipation in 86% of patients after four weeks.[11] | --INVALID-LINK-- |

| Open trial (n=40) | Not specified | Judged beneficial in 70% of patients.[12] | --INVALID-LINK-- |

| Double-blind, randomized, placebo-controlled, crossover (n=18) | 90 mg/day | Statistically significant improvement in pain, flatulence, and bowel disturbances compared to placebo.[13] | --INVALID-LINK-- |

Key Experimental Protocols

Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound bromide for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express the target receptor subtype (e.g., guinea pig ileum for M3, or cultured cells transfected with a specific human mAChR subtype) in a cold buffer.[14] Centrifuge the homogenate to pellet the cell membranes and resuspend in a fresh assay buffer.

-

Binding Reaction: In a series of tubes, combine a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) with increasing concentrations of unlabeled this compound bromide.[14]

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate the mixture to allow it to reach equilibrium.[14]

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membrane-bound radioligand while unbound ligand passes through.[14]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[14]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known antagonist like atropine) from total binding.[14] Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[14]

Protocol: Isolated Organ Bath for Functional Antagonism

Objective: To quantify the functional antagonistic effect of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.[15] Clean the tissue and cut it into strips approximately 2 cm in length.

-

Mounting: Suspend the ileum strips in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).[15]

-

Transducer Connection: Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record muscle contractions.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a set period.

-

Agonist Response: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound bromide for a specified period.

-

Shift in Response: Repeat the acetylcholine concentration-response curve in the presence of this compound.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift indicates competitive antagonism. Calculate the IC₅₀ and pA₂ values to quantify the potency of this compound.

Protocol: In Vivo Charcoal Meal Transit Assay

Objective: To assess the effect of this compound on gastrointestinal motility in a rodent model.

Methodology:

-

Animal Preparation: Fast mice or rats overnight with free access to water.[16]

-

Drug Administration: Administer this compound bromide or a vehicle control via oral gavage or intraperitoneal injection at a predetermined time before the start of the transit measurement.

-

Marker Administration: Administer a non-absorbable marker, typically a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia), by oral gavage.[16]

-

Transit Time: After a specific time period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.[16]

-

Measurement: Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.[16] Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: Calculate the percent intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean transit percentage between the this compound-treated group and the vehicle control group using appropriate statistical tests. A significant decrease in transit indicates an inhibitory effect on motility.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: M3 muscarinic receptor signaling cascade and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Preclinical to clinical workflow for antispasmodic drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mims.com [mims.com]

- 3. What is this compound Bromide used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound bromide | Actions and Spectrum | medtigo [medtigo.com]

- 7. benchchem.com [benchchem.com]

- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]

- 10. Effect of antispasmodic drugs on colonic motility. Part I: Laboratory study of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Results of this compound bromide therapy in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment of irritable bowel syndrome with this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound bromide in the treatment of the irritable colon syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

Prifinium Bromide: A Technical Guide to its Role in Inhibiting Gastrointestinal Hypermotility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent with established efficacy in the management of gastrointestinal hypermotility, a hallmark of conditions such as irritable bowel syndrome (IBS). This technical guide provides a comprehensive overview of the pharmacological properties of this compound bromide, with a focus on its molecular mechanism of action, preclinical and clinical evidence of its inhibitory effects on gastrointestinal smooth muscle, and detailed experimental protocols for its characterization. By acting as a competitive antagonist at muscarinic acetylcholine receptors, this compound bromide effectively mitigates the excessive contractile activity of the gastrointestinal tract, leading to symptomatic relief. This document consolidates quantitative data from various studies, outlines methodologies for in vitro and in vivo evaluation, and presents visual representations of key signaling pathways and experimental workflows to serve as a detailed resource for the scientific community.

Mechanism of Action

This compound bromide exerts its pharmacological effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[1] Acetylcholine, the primary excitatory neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating gastrointestinal motility.[2] By binding to muscarinic receptors on smooth muscle cells, acetylcholine initiates a signaling cascade that leads to muscle contraction.[1] this compound bromide, by competitively blocking these receptors, prevents acetylcholine from binding and thereby inhibits smooth muscle contraction, resulting in an antispasmodic effect.[1]

While this compound bromide is considered a non-selective muscarinic antagonist, its therapeutic effects are most prominent in the gastrointestinal tract.[3] The primary target for inhibiting smooth muscle contraction is the M3 muscarinic receptor subtype.[4]

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M3 muscarinic receptors on gastrointestinal smooth muscle cells activates a Gq/11 G-protein-coupled signaling cascade. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical step in the initiation of smooth muscle contraction. This compound bromide, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire signaling pathway.[5]

Quantitative Pharmacological Data

While specific IC50 and Ki values for this compound bromide across all muscarinic receptor subtypes are not extensively reported in publicly available literature, comparative and computational data provide valuable insights into its potency.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound Bromide

| Parameter | Receptor/Tissue | Agonist | Value | Reference |

| Binding Affinity | M2 Muscarinic Receptor | - | -8.6 kcal/mol | [6] |

| Functional Potency | Guinea-pig detrusor muscle | Carbachol | As active as Atropine | [3] |

Note: The binding affinity is a predicted value from a molecular docking study and not an experimentally determined Ki or IC50 value.

Table 2: Clinical Efficacy of this compound Bromide in Irritable Bowel Syndrome (IBS)

| Study | Number of Patients | Dosage | Treatment Duration | Primary Outcome | Reported Efficacy | Reference |

| Piai G, et al. (1979) | 18 | 90 mg/day | 6 weeks (crossover) | Improvement in pain, flatulence, constipation, and/or diarrhea | Statistically significant improvement compared to placebo | [7] |

| Sasaki D, et al. (1985) | 40 | Not specified | 4 weeks | Overall clinical benefit | Beneficial in 70% of patients | [8] |

| Anonymous (1985) | 21 | 90 mg/day | 4 weeks | Improvement in diarrhea and constipation | 86% marked or moderate improvement after 4 weeks; judged useful in 67% of patients | [9] |

Table 3: Pharmacokinetic Parameters of this compound Bromide in Healthy Volunteers

| Parameter | Route of Administration | Value |

| Maximum Serum Level | Oral (60 mg) | 6.76 - 14.3 ng/mL |

| Time to Maximum Serum Level | Oral (60 mg) | 2 - 3 hours |

| Apparent Biologic Half-life | Oral (60 mg) | 2.18 hours |

| Oral Bioavailability | - | 3.4% |

| Elimination Half-life | Intravenous (7.5 mg) | 2.13 hours |

| Volume of Distribution at Steady State | Intravenous (7.5 mg) | ~190% of body weight |

| Total Serum Clearance | Intravenous (7.5 mg) | 12.5 mL/(min·kg) |

| Renal Clearance | Intravenous (7.5 mg) | 5.80 mL/(min·kg) |

Experimental Protocols

In Vitro Analysis: Isolated Organ Bath Study

This protocol outlines the methodology for assessing the inhibitory effect of this compound bromide on agonist-induced smooth muscle contractions using an isolated tissue preparation, such as the guinea pig ileum.

Objective: To determine the functional potency (pA2 value) of this compound bromide as a competitive antagonist at muscarinic receptors.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Mounting: The ileal segment is mounted in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound bromide for a predetermined time to allow for receptor binding equilibrium.

-

Second Agonist Concentration-Response Curve: The agonist concentration-response curve is repeated in the presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism.

-

Schild Plot Analysis: Steps 5 and 6 are repeated with multiple concentrations of this compound bromide. The dose ratios (the ratio of agonist EC50 values in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the negative log of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity. A slope not significantly different from 1 is indicative of competitive antagonism.[3]

In Vitro Analysis: Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound bromide for M1-M5 muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype are prepared from transfected cell lines or appropriate tissue sources.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound bromide.

-

Determination of Non-specific Binding: A parallel incubation is performed with a high concentration of a potent unlabeled antagonist (e.g., atropine) to determine non-specific binding.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][10]

In Vivo Analysis: Charcoal Meal Transit Test

This preclinical model is used to evaluate the effect of this compound bromide on gastrointestinal transit time in rodents.

Objective: To assess the in vivo efficacy of this compound bromide in inhibiting gastrointestinal motility.

Methodology:

-

Animal Preparation: Rodents (e.g., mice or rats) are fasted overnight with free access to water.

-

Drug Administration: this compound bromide or a vehicle control is administered to the animals (e.g., via oral gavage or intraperitoneal injection).

-

Charcoal Meal Administration: After a specified time, a non-absorbable marker, typically a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia), is administered orally.[11]

-

Transit Measurement: After a defined period, the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

-

Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal meal. A decrease in this percentage in the this compound bromide-treated group compared to the control group indicates an inhibitory effect on gastrointestinal motility.[11]

Conclusion

This compound bromide is a well-established antimuscarinic agent with a clear mechanism of action in the inhibition of gastrointestinal hypermotility. Its efficacy is primarily attributed to the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, on gastrointestinal smooth muscle cells. This action effectively disrupts the signaling cascade leading to muscle contraction, thereby producing an antispasmodic effect. Clinical studies have consistently demonstrated its utility in alleviating the symptoms of irritable bowel syndrome. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound bromide and other novel antimuscarinic compounds in both research and drug development settings. Further studies to elucidate the specific binding affinities of this compound bromide for all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

- 1. ijper.org [ijper.org]

- 2. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro effects of muscarinic receptor antagonists on contractions and release of [3H]acetylcholine in the rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gigvvy.com [gigvvy.com]

- 7. This compound bromide in the treatment of the irritable colon syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of irritable bowel syndrome with this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Results of this compound bromide therapy in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 11. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Cellular Signaling Pathways Affected by Prifinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3][4] Its primary clinical application is as an antispasmodic agent for the treatment of gastrointestinal disorders, such as irritable bowel syndrome (IBS).[3][5][6] The therapeutic effects of this compound bromide are primarily attributed to its ability to competitively block the action of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the smooth muscle of the gastrointestinal tract.[2][7][8] This antagonism leads to the inhibition of downstream signaling cascades, resulting in smooth muscle relaxation and a reduction in spasmodic activity.[3][9] This technical guide provides a comprehensive overview of the cellular signaling pathways affected by this compound bromide, with a focus on its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][7] Its therapeutic efficacy in treating gastrointestinal spasms is mainly due to its action on M2 and M3 receptors in smooth muscle cells.[7][8]

-

M3 Receptor Antagonism : The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 G-proteins, activates phospholipase C (PLC).[1][7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][9] The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.[9] this compound bromide competitively blocks the initial binding of acetylcholine to M3 receptors, thereby inhibiting this entire signaling cascade.[1][7][9]

-

M2 Receptor Antagonism : M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Lower cAMP levels can contribute to muscle contraction. By antagonizing M2 receptors, this compound bromide may prevent this decrease in cAMP.[7]

Signaling Pathway Diagram

Quantitative Pharmacological Data

Specific quantitative data such as IC50, Ki, or pA2 values for this compound bromide are not widely available in the public domain. However, existing literature and computational studies provide some insights into its potency and binding affinity.

| Parameter | Value | Method | Receptor Subtype | Source |

| Binding Affinity | -8.6 kcal/mol | Molecular Docking | M2 | [7] |

| In vitro Potency | Comparable to Atropine | Isolated Guinea-Pig Detrusor Muscle Assay | Muscarinic (unspecified) | [1] |

Effects on Other Signaling Pathways

Direct evidence of this compound bromide's effects on other major signaling pathways, such as the MAPK and PI3K/Akt pathways, is currently lacking in the scientific literature. However, research into structurally related compounds, like other pyridinium derivatives, suggests potential for broader biological activity. For instance, some of these related compounds have been investigated for their anti-cancer properties, which may involve interactions with pathways like the JAK/STAT signaling cascade.[10] These findings open avenues for future research to explore whether this compound bromide possesses similar off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of this compound bromide.

In Vitro Organ Bath Assay for Functional Antagonism (Schild Analysis)

This protocol is used to determine the functional potency (pA2 value) of a competitive antagonist like this compound bromide.[1][9]

Objective: To quantify the inhibitory effect of this compound bromide on agonist-induced smooth muscle contraction.

Materials:

-

Isolated tissue: Guinea pig ileum or detrusor muscle[1]

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)[1]

-

Isometric force transducer and data acquisition system[1]

-

Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution)[1]

-

This compound bromide stock solution

-

Standard muscarinic antagonist (for validation): Atropine[1]

Procedure:

-

Tissue Preparation: Dissect a segment of the desired smooth muscle tissue and mount it in the organ bath containing the physiological salt solution.[1]

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.[1]

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the bath and recording the isometric contractions.[1]

-

Antagonist Incubation: Wash the tissue to remove the agonist. Once the baseline is stable, incubate the tissue with a fixed concentration of this compound bromide for a predetermined period to allow for equilibrium.[1][9]

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound bromide, repeat the cumulative agonist concentration-response curve.[1]

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (the ratio of the agonist's EC50 in the presence and absence of the antagonist) for each concentration of this compound bromide.[1]

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.[1]

-

The x-intercept of the linear regression line of this plot provides the pA2 value. A slope close to 1 is indicative of competitive antagonism.[1]

-

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.[7]

Objective: To measure the ability of this compound bromide to displace a radiolabeled ligand from muscarinic receptors.

Materials:

-

Cell membranes or tissue homogenates expressing the target muscarinic receptor subtype.

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine).

-

Unlabeled this compound bromide for competition.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound bromide.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[1]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard antagonist) from total binding.[1]

-

Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.[1][7]

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Measurement of Intracellular Calcium Concentration

This protocol outlines a method to directly measure the effect of this compound bromide on intracellular calcium mobilization.[11]

Objective: To assess the ability of this compound bromide to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

Adherent cells expressing muscarinic receptors.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).[11]

-

HEPES-buffered saline.[11]

-

Muscarinic agonist (e.g., Carbachol).

-

This compound bromide.

-

Fluorescence plate reader or confocal microscope.[11]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[11]

-

Dye Loading: Wash the cells with HEPES-buffered saline and then incubate them with Fura-2 AM to load the dye into the cells.[11]

-

Washing: Wash the cells to remove extracellular dye.

-

Antagonist Pre-treatment: Incubate the cells with desired concentrations of this compound bromide.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and record the baseline fluorescence. Inject the muscarinic agonist and continue to record the fluorescence changes over time. Fura-2 is a ratiometric dye, and changes in intracellular calcium are measured by the ratio of fluorescence emission at 510 nm after excitation at 340 nm and 380 nm.[11]

-

Data Analysis: Analyze the fluorescence ratio to determine the extent of inhibition of the agonist-induced calcium response by this compound bromide.

Conclusion and Future Directions

This compound bromide is a well-established muscarinic receptor antagonist whose primary mechanism of action involves the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway, leading to a reduction in intracellular calcium and smooth muscle relaxation. While its clinical efficacy as an antispasmodic is well-documented, a detailed understanding of its quantitative pharmacology and potential effects on other cellular signaling pathways remains an area for further investigation. Future research should focus on determining the binding affinities (Ki) and functional potencies (pA2) of this compound bromide for each of the five muscarinic receptor subtypes to better understand its selectivity. Furthermore, exploring its potential interactions with other signaling pathways, such as the MAPK and PI3K/Akt cascades, could reveal novel therapeutic applications for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. What is this compound Bromide used for? [synapse.patsnap.com]

- 4. This compound bromide | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound bromide in the treatment of the irritable colon syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Prifinium Bromide's Selectivity for Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium compound utilized as an antispasmodic agent, exerting its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] While broadly classified as a non-selective antagonist, a detailed quantitative profile of its binding affinity and functional potency at each of the five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature.[2][3] This technical guide provides a comprehensive overview of the established methodologies for determining the muscarinic receptor selectivity of compounds like this compound bromide. It details the experimental protocols for radioligand binding assays to ascertain binding affinities (Ki values) and functional assays, such as isolated tissue bath studies with Schild analysis, to determine functional potencies (pA2 values). Furthermore, this guide illustrates the distinct signaling pathways associated with each muscarinic receptor subtype, offering a framework for the in-depth characterization of this compound bromide's receptor selectivity profile.

Introduction to Muscarinic Receptor Subtypes and Signaling

The muscarinic acetylcholine receptor family comprises five distinct G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. These subtypes exhibit differential tissue distribution and couple to different intracellular signaling pathways, making subtype selectivity a critical factor in drug development to maximize therapeutic efficacy and minimize off-target effects.

The five subtypes are broadly categorized based on their G-protein coupling:

-

Gq/11-Coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This cascade is primarily excitatory, leading to smooth muscle contraction and glandular secretion.[3]

-

Gi/o-Coupled (M2, M4): Agonist binding to these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[2] This pathway is generally inhibitory, for instance, mediating the negative chronotropic effects of acetylcholine on the heart.

The following diagram illustrates the signaling pathways of the Gq/11 and Gi/o coupled muscarinic receptors.

References

Understanding the chemical structure and properties of Prifinium bromide

An In-depth Technical Guide to Prifinium Bromide

Abstract

This compound bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties.[1] It is primarily indicated for the management of conditions involving smooth muscle spasms, such as irritable bowel syndrome (IBS) and other gastrointestinal spastic conditions.[2][3] Its therapeutic action is mediated through the competitive antagonism of acetylcholine at muscarinic receptors, which results in the relaxation of gastrointestinal smooth muscle, a decrease in the frequency and intensity of peristaltic waves, and a reduction in gastrointestinal secretions.[1] This document provides a comprehensive technical overview of this compound bromide, detailing its chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and relevant experimental methodologies for its analysis.

Chemical Structure and Properties

This compound bromide, with the IUPAC name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, is a quaternary ammonium compound.[3][4] This chemical structure is fundamental to its pharmacological activity and pharmacokinetic profile. The presence of the quaternary ammonium group confers a permanent positive charge, making the molecule highly polar and limiting its ability to cross lipid membranes, including the blood-brain barrier.

Table 1: Physicochemical Properties of this compound Bromide

| Property | Value | References |

| IUPAC Name | 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide | [3][4] |

| CAS Number | 4630-95-9 | [3] |

| Molecular Formula | C₂₂H₂₈BrN | [3] |

| Molar Mass | 386.377 g·mol⁻¹ | [3] |

| Appearance | White to Off-White Solid/Crystals | [5] |

| Melting Point | 216-218 °C | [6][7] |

| Boiling Point | 183-185 °C (Free base, at 0.15 mmHg) | [6][7] |

| Solubility | Slightly soluble in Water and DMSO | [5][7] |

| Stability | Light Sensitive | [5][7] |

Pharmacology and Mechanism of Action

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][8] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, stimulates smooth muscle contraction by binding to these receptors.[1] By blocking this interaction, this compound bromide inhibits acetylcholine-induced muscle contractions, leading to its antispasmodic effects.[8][9]

The drug demonstrates a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5), with its primary therapeutic effects observed in the smooth muscle of the gastrointestinal tract.[8] On a cellular level, the binding of acetylcholine to M3 receptors on smooth muscle cells typically activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to a cascade that results in smooth muscle contraction. This compound bromide interrupts this signaling pathway at its inception by preventing acetylcholine from binding to the M3 receptor.[1]

Caption: Signaling pathway of M3 receptor activation and its inhibition by this compound Bromide.

Pharmacokinetics

The pharmacokinetic profile of this compound bromide has been investigated in healthy human volunteers.[10] Being a quaternary ammonium compound, its high polarity results in low oral bioavailability.[10][11]

Table 2: Pharmacokinetic Parameters of this compound Bromide in Healthy Male Volunteers

| Parameter | Value (following 60 mg oral dose) | Value (following 7.5 mg i.v. dose) | References |

| Tmax (Time to Peak Serum Level) | 2-3 hours | N/A | [10][11] |

| Cmax (Peak Serum Level) | 6.76 - 14.3 ng/mL | N/A | [10][11] |

| t½ (Elimination Half-life) | 2.18 hours (apparent) | 2.13 hours | [10][11] |

| Oral Bioavailability | 3.4% | N/A | [10][11] |

| Volume of Distribution (steady state) | N/A | ~190% of body weight | [10][11] |

| Total Serum Clearance | N/A | 12.5 mL/(min·kg) | [10][11] |

| Renal Clearance | N/A | 5.80 mL/(min·kg) | [10][11] |

| Metabolism | Hepatic | Hepatic | [9] |